Communesin G
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Overview
Description
Communesin G is a natural product found in Botrytis and Penicillium with data available.
Scientific Research Applications
1. Chemical Properties and Biological Activity
Communesin G, along with Communesin H, is a new alkaloid isolated from the psychrotolerant fungus Penicillium rivulum. Despite their unique chemical structure, these compounds were found to be inactive in antimicrobial, antiviral, and anticancer assays, contrasting with other known communesins (Dalsgaard et al., 2005).
2. Synthetic Studies and Structural Analysis
Extensive synthetic studies have been conducted on communesins, including this compound. The challenging structural framework of these alkaloids, including their heptacyclic indole alkaloids structure, has inspired numerous synthetic and analytical studies. These studies have led to the development of various synthetic methodologies and have also helped in the determination of the absolute configuration of these molecules (Zuo & Ma, 2011).
3. Biosynthetic Pathway Elucidation
Research has focused on elucidating the biosynthetic pathway of communesins, including this compound. The genetic and biochemical basis of their biosynthesis in Penicillium species has been explored, revealing that these compounds are biosynthesized from simple precursors like tryptamine and aurantioclavine (Lin et al., 2015).
4. Comparative Analysis and Derivative Synthesis
There has been a unified enantioselective total synthesis and evaluation of all known epoxide-containing communesin alkaloids, including this compound. This research has provided insights into the structure-activity relationships of these alkaloids and their derivatives, offering potential avenues for developing new pharmaceuticals (Pompeo et al., 2019).
Properties
Molecular Formula |
C29H34N4O2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one |
InChI |
InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1 |
InChI Key |
OMFQPKNORYZBSJ-HLYNDKHPSA-N |
Isomeric SMILES |
CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C |
Canonical SMILES |
CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |
Synonyms |
communesin G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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